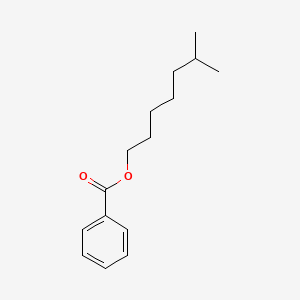![molecular formula C9H11FN2O5 B12809276 5-fluoro-1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12809276.png)
5-fluoro-1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-5-fluorouridine: is a fluorinated pyrimidine analog that is structurally similar to thymidine. It is known for its potent antineoplastic properties and is used primarily in cancer treatment. The compound inhibits DNA synthesis, making it effective in targeting rapidly dividing cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2’-Deoxy-5-fluorouridine can be synthesized through the fluorination of 2’-deoxyuridine. The process involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the 5-position of the pyrimidine ring .
Industrial Production Methods: Industrial production of 2’-Deoxy-5-fluorouridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Deoxy-5-fluorouridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) for fluorination.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride for reduction reactions.
Major Products Formed:
Fluorinated Derivatives: Various fluorinated analogs can be synthesized through substitution reactions.
Oxidized and Reduced Forms: Different oxidation states of the compound can be achieved through oxidation and reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2’-Deoxy-5-fluorouridine is used as a building block in the synthesis of more complex fluorinated nucleosides and nucleotides. It is also employed in studying the effects of fluorine substitution on the chemical properties of nucleosides .
Biology: In biological research, 2’-Deoxy-5-fluorouridine is used to investigate the mechanisms of DNA synthesis inhibition and the effects of fluorinated nucleosides on cellular processes .
Medicine: The compound is widely used in cancer treatment, particularly for colorectal cancer and liver metastases. It is administered as an antineoplastic agent to inhibit the growth of cancer cells by interfering with DNA synthesis .
Industry: In the pharmaceutical industry, 2’-Deoxy-5-fluorouridine is used in the development of new anticancer drugs and as a reference compound in quality control processes .
Wirkmechanismus
2’-Deoxy-5-fluorouridine exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. The compound is incorporated into the DNA of rapidly dividing cells, leading to DNA strand breaks and cell death. This mechanism makes it particularly effective against cancer cells, which have a high rate of division .
Vergleich Mit ähnlichen Verbindungen
5-Fluorouracil: Another fluorinated pyrimidine analog used in cancer treatment.
Floxuridine: A deoxyuridine analog with similar antineoplastic properties.
Uniqueness: 2’-Deoxy-5-fluorouridine is unique in its specific inhibition of thymidylate synthase and its incorporation into DNA, which distinguishes it from other fluorinated pyrimidine analogs. Its high potency and effectiveness in targeting cancer cells make it a valuable compound in cancer therapy .
Eigenschaften
Molekularformel |
C9H11FN2O5 |
|---|---|
Molekulargewicht |
246.19 g/mol |
IUPAC-Name |
5-fluoro-1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5?,6-,7-/m0/s1 |
InChI-Schlüssel |
ODKNJVUHOIMIIZ-BYRXKDITSA-N |
Isomerische SMILES |
C1[C@H](O[C@H](C1O)CO)N2C=C(C(=O)NC2=O)F |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



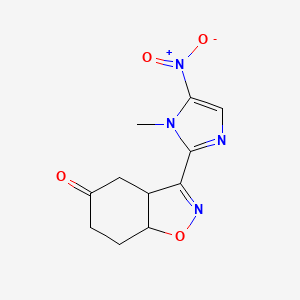
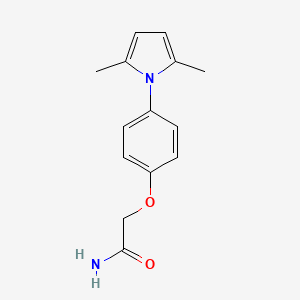
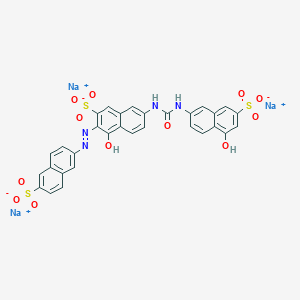
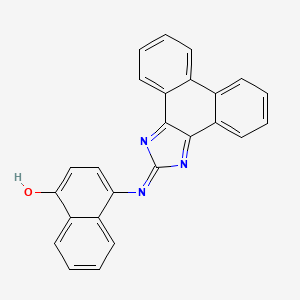


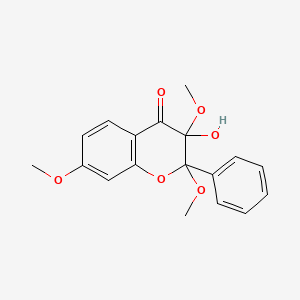
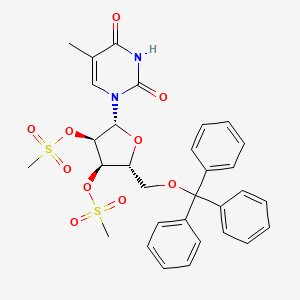

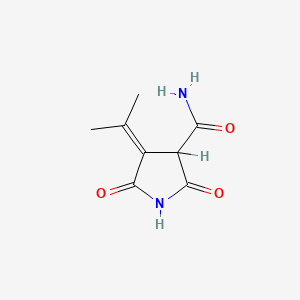
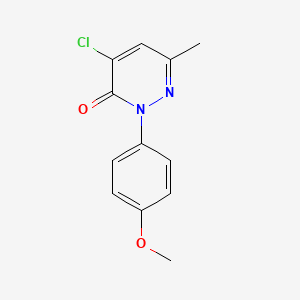
![2-(2-Chloroethoxy)ethyl 2-[2-[2-[1-[2-(2-chloroethoxy)ethoxy]-1-oxopropan-2-yl]oxycarbonyloxyethoxy]ethoxycarbonyloxy]propanoate](/img/structure/B12809253.png)
